

Application Notes & Protocols: High-Throughput Screening for Pyrimidine Derivatives

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Compound of Interest

Compound Name: 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

CAS No.: 55921-65-8

Cat. No.: B1316137

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Introduction: The Central Role of Pyrimidine Derivatives and HTS in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. These heterocyclic compounds are particularly prominent as kinase inhibitors in oncology, antiviral agents that target polymerases, and modulators of other critical enzyme families.[1] The vast chemical space accessible through substitution on the pyrimidine ring necessitates a robust and efficient method for identifying lead compounds. High-Throughput Screening (HTS) provides this capability, leveraging automation, miniaturization, and sensitive detection technologies to rapidly evaluate hundreds of thousands to millions of compounds against a biological target.[2]

This guide provides a comprehensive overview of the principles, protocols, and best practices for developing and executing HTS campaigns for pyrimidine derivatives. We will delve into the critical choices between biochemical and cell-based assays, detail field-proven protocols for primary and secondary screening, and provide a framework for robust data analysis and hit validation.

Part 1: Foundational Assay Strategy & Design

The success of any HTS campaign is predicated on the initial assay design. The choice of assay format directly impacts the type of hits identified and the potential for artifacts.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

A fundamental decision is whether to screen in a purified, "test-tube" environment (biochemical) or within the complex milieu of a living cell (cell-based).[3]

- **Biochemical Assays:** These assays utilize purified target proteins (e.g., a kinase) and substrates to directly measure the compound's effect on the target's activity. They offer high precision and a clear, mechanistic readout. However, they lack physiological context, potentially missing compounds that require metabolic activation or failing to identify those with poor cell permeability.[4]
- **Cell-Based Assays:** These assays measure a downstream consequence of target engagement within an intact cell, such as cell death, proliferation, or the activation of a reporter gene.[5] They provide immediate insight into a compound's cellular activity, accounting for permeability and potential cytotoxicity. The challenge lies in deconvoluting the mechanism of action, as the observed effect could be due to off-target interactions.[4]

Expert Insight: For pyrimidine kinase inhibitor campaigns, a common and effective strategy is to use a biochemical assay for the primary HTS to identify direct inhibitors. Promising hits are then progressed to cell-based assays to confirm on-target activity in a physiological context and eliminate compounds that are not cell-permeable or are generally cytotoxic.[4][5]

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Selecting a Detection Technology

The method used to measure the assay signal is critical for sensitivity and minimizing interference. Common technologies include fluorescence, luminescence, and absorbance.[6] Fluorescence-based methods are particularly dominant in HTS due to their high sensitivity and versatility.[7]

Technology	Principle	Advantages for Pyrimidine Screening	Disadvantages & Mitigation
Time-Resolved FRET (TR-FRET)	FRET between a long-lifetime lanthanide donor and an acceptor fluorophore. A time delay in signal reading minimizes background fluorescence.[8][9]	High signal-to-background; robust against autofluorescent compounds (a common issue with heterocyclic libraries).[10]	Requires specific labeling of reagents; potential for quenching by colored compounds.
Fluorescence Polarization (FP)	Measures the change in polarization of light emitted from a fluorescently labeled molecule upon binding to a larger partner, altering its rotation speed.	Homogeneous ("mix-and-read") format; sensitive to binding events.	Lower signal window than TR-FRET; susceptible to light scattering from precipitated compounds.
Luminescence (e.g., CellTiter-Glo®)	A luciferase enzyme catalyzes a reaction that produces light, often dependent on ATP levels as a proxy for cell viability.[11]	Extremely high sensitivity; wide dynamic range; less interference from autofluorescence.[12]	The luciferase enzyme itself can be inhibited by some compounds, creating false positives.[13]

Part 2: Detailed Protocols & Methodologies

Here, we provide step-by-step protocols for a primary biochemical screen and a secondary cell-based assay, focusing on a common target for pyrimidine derivatives: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14][15]

Protocol 1: Primary HTS - TR-FRET Biochemical Assay for CDK2 Inhibitors

This protocol is designed to identify pyrimidine derivatives that directly inhibit the phosphorylation of a substrate peptide by CDK2/Cyclin A. The assay measures the decrease in the TR-FRET signal that occurs when a compound prevents the kinase from phosphorylating a biotinylated peptide, which is then recognized by a europium-labeled anti-phospho-substrate antibody.[16]

Materials:

- Enzyme: Recombinant Human CDK2/Cyclin A
- Substrate: Biotinylated peptide substrate (e.g., Biotin-ARPLISVPK)
- Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)
- Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP: Adenosine 5'-triphosphate
- Plates: Low-volume 384-well black assay plates
- Instrumentation: TR-FRET enabled microplate reader

Experimental Workflow:

- Compound Plating:
 - Using an acoustic liquid handler, dispense 20-50 nL of each pyrimidine derivative from the library (typically at 10 mM in DMSO) into the assay plate wells.
 - Dispense an equivalent volume of DMSO into control wells (Maximum activity, "Max").
 - Dispense a known, potent CDK2 inhibitor (e.g., Staurosporine) into control wells (Minimum activity, "Min").
- Enzyme/Substrate Addition:

- Prepare a master mix of CDK2/Cyclin A and the biotinylated peptide substrate in cold assay buffer.
- Dispense 5 μ L of this mix into each well of the assay plate.
- Causality Check: Adding the enzyme/substrate mix to the compounds first allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
- Initiate Kinase Reaction:
 - Prepare a solution of ATP in assay buffer. The concentration should be at or near the K_m of the enzyme for ATP to ensure sensitivity to competitive inhibitors.
 - Dispense 5 μ L of the ATP solution to all wells to start the reaction.
 - Seal the plate and incubate for 60 minutes at room temperature.
- Stop Reaction & Add Detection Reagents:
 - Prepare a "Stop/Detect" solution containing EDTA (to chelate Mg^{2+} and stop the kinase reaction) along with the Europium-labeled antibody and SA-APC.
 - Dispense 10 μ L of the Stop/Detect solution to all wells.
 - Incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition:
 - Read the plate on a TR-FRET capable reader. Excite at ~ 340 nm and read emissions at 615 nm (Europium) and 665 nm (APC).
 - Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) * 10,000.

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Protocol 2: Secondary Screen - Luminescent Cell Viability Assay

This protocol confirms that the hits from the primary screen are active in a cellular context and determines their potency (IC₅₀). It uses a cancer cell line (e.g., HeLa) and the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity and cell viability.^{[12][17]} A reduction in the luminescent signal indicates cell death or growth inhibition caused by the compound.

Materials:

- Cells: HeLa cells (or other relevant cancer cell line)
- Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit^[18]
- Plates: 384-well clear-bottom, white-walled tissue culture plates
- Instrumentation: Luminescence-capable microplate reader

Experimental Workflow:

- Cell Seeding:
 - Trypsinize and count HeLa cells. Resuspend in culture media to a density of 5,000 cells/40 μL.
 - Dispense 40 μL of the cell suspension into each well of the 384-well plate.
 - Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Dosing (Dose-Response):
 - Prepare serial dilutions of the hit compounds from the primary screen (e.g., 10-point, 1:3 dilution series starting from 100 μM).

- Transfer the diluted compounds to the cell plates (final volume 50 μ L). Include DMSO-only (vehicle) and a positive control for cell death (e.g., Doxorubicin) controls.
- Incubation:
 - Incubate the plates for 72 hours at 37°C, 5% CO₂.
 - Causality Check: A 72-hour incubation is typically sufficient for compounds affecting the cell cycle to manifest a significant effect on the overall cell population.
- Assay Readout:
 - Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
 - Add 25 μ L of CellTiter-Glo® reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read luminescence on a microplate reader.

Part 3: Data Analysis, Quality Control, and Hit Prioritization

Raw data from an HTS plate is meaningless without rigorous statistical analysis and quality control.

Assay Quality Control: The Z'-Factor

Before analyzing compound data, the quality of the assay itself must be verified for each plate. This is done by calculating the Z'-factor (Z-prime), a statistical parameter that reflects the separation between the high (Max) and low (Min) signal controls.[\[19\]](#)[\[20\]](#)

Formula: $Z' = 1 - [(3 * SD_{Max} + 3 * SD_{Min}) / |Mean_{Max} - Mean_{Min}|]$

Where SD is the standard deviation and Mean is the average signal of the respective controls.

Z'-Factor Value	Assay Quality Interpretation
> 0.5	An excellent assay, suitable for HTS.[21][22]
0 to 0.5	A marginal assay; hit identification may be difficult.[23]
< 0	The assay is not suitable for screening.[22]

Hit Identification and Potency Determination

- Normalization: Raw data from each compound well is converted to a percentage activity, typically % inhibition for the biochemical assay or % viability for the cell-based assay, relative to the plate controls.
 - % Inhibition = $100 * (1 - [\text{SignalCmpd} - \text{MeanMin}] / [\text{MeanMax} - \text{MeanMin}])$
- Hit Selection: A "hit" is defined as a compound that meets a certain activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the library plate). These are selected for follow-up.
- Dose-Response Curves and IC₅₀: For the cell-based assay, the % viability data is plotted against the logarithm of the compound concentration. A four-parameter logistic regression is used to fit a sigmoidal curve to the data.[24] The IC₅₀ (half-maximal inhibitory concentration) is derived from this curve and represents the concentration at which the compound elicits 50% of its maximal effect. This is the key metric for compound potency.

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Part 4: Managing Compound Interference and Troubleshooting

Pyrimidine derivatives, like many aromatic heterocyclic compounds, can interfere with assay technologies, leading to false positives.[13][25]

Issue	Cause	Mitigation Strategy
Autofluorescence	The compound itself fluoresces at the same wavelength as the assay fluorophore.	Use time-resolved fluorescence (TR-FRET) which includes a time delay to let short-lived background fluorescence decay.[10]
Luciferase Inhibition	The compound directly inhibits the reporter enzyme (e.g., firefly luciferase) in a luminescent assay.	Perform a counter-screen using purified luciferase enzyme to identify and flag direct inhibitors.
Compound Precipitation	Poorly soluble compounds form precipitates that scatter light, interfering with optical reads.	Visually inspect plates before reading. Implement a counter-screen that measures light scatter (nephelometry).
High Variability / Low Z'	Inconsistent liquid handling, reagent instability, or cellular stress.	Ensure proper mixing of reagents, validate reagent stability under assay conditions, and optimize cell seeding density.[26][27]

Expert Insight: A crucial step in any HTS campaign is the implementation of counter-screens and orthogonal assays.[28] An orthogonal assay confirms the activity of a hit using a different detection technology (e.g., confirming a TR-FRET hit with an absorbance-based assay). This provides high confidence that the observed activity is genuine and not an artifact of the primary assay format.[28]

Conclusion

High-throughput screening is an indispensable tool for discovering novel pyrimidine-based drug candidates. A successful campaign is built on a foundation of rational assay selection, meticulous protocol execution, and rigorous data analysis. By understanding the principles of different detection technologies, anticipating potential compound-driven artifacts, and employing a multi-stage screening cascade from biochemical to cell-based assays, researchers

can efficiently navigate vast chemical libraries to identify potent and physiologically active lead molecules for further development.

References

- BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [\[Link\]](#)
- Assay Guidance Manual. (2023, May 28). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information, NIH. Retrieved from [\[Link\]](#)
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [\[Link\]](#)
- Li, L., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Retrieved from [\[Link\]](#)
- Srinivasan, B., & Lloyd, M. D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [\[Link\]](#)
- Assay Guidance Manual. (2012, May 1). HTS Assay Validation. National Center for Biotechnology Information, NIH. Retrieved from [\[Link\]](#)
- Riss, T. L., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [\[Link\]](#)
- Creative Diagnostics. CDK Signaling Pathway. Retrieved from [\[Link\]](#)
- Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [\[Link\]](#)
- Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. Retrieved from [\[Link\]](#)
- Capuzzi, S. J., et al. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Retrieved from [\[Link\]](#)

- Scott, J. S., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. *Biochemistry*. Retrieved from [[Link](#)]
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [[Link](#)]
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [[Link](#)]
- Wikipedia. Z-factor. Retrieved from [[Link](#)]
- Assay Guidance Manual. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information, NIH. Retrieved from [[Link](#)]
- Al-Zoubi, M. S., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. *International Journal of Molecular Sciences*. Retrieved from [[Link](#)]
- Bantscheff, M., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. *Nature Biotechnology*. Retrieved from [[Link](#)]
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. *Current Protocols in Chemical Biology*. Retrieved from [[Link](#)]
- Figure S2: Drug sensitivity assay –dose response curves and IC50 images. [Source for an example of dose-response curve presentation]. Retrieved from [[Link](#)]
- Wikipedia. Cyclin-dependent kinase. Retrieved from [[Link](#)]
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [[Link](#)]

- BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [\[Link\]](#)
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [\[Link\]](#)
- BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [\[Link\]](#)
- Le Cherbonnier, C., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments. Retrieved from [\[Link\]](#)
- ResearchGate. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [\[Link\]](#)
- Evotec. High Throughput Screening (HTS) Services. Retrieved from [\[Link\]](#)
- Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Retrieved from [\[Link\]](#)
- Malumbres, M. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences. Retrieved from [\[Link\]](#)
- BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [\[Link\]](#)
- Animated biology With arpan. (2023, November 17). Cyclin and CDK in cell cycle progression. YouTube. Retrieved from [\[Link\]](#)
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [\[Link\]](#)
- Wang, L., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors. Retrieved from [\[Link\]](#)
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. Retrieved from [\[Link\]](#)

- ResearchGate. (2025, August 10). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Retrieved from [\[Link\]](#)
- Promega UK. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Retrieved from [\[Link\]](#)
- On HTS. (2023, December 12). Z-factor. Retrieved from [\[Link\]](#)
- PubMed. (2024, October 24). Dose-Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [\[Link\]](#)
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [\[Link\]](#)
- ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [\[Link\]](#)

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Sources

1. pubs.acs.org [pubs.acs.org]
2. [High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida](#) [wertheim.scripps.ufl.edu]
3. reactionbiology.com [reactionbiology.com]
4. [Measuring and interpreting the selectivity of protein kinase inhibitors - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. [Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [6. bmglabtech.com \[bmglabtech.com\]](https://www.bmglabtech.com)
- [7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [8. documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com)
- [9. Time-Resolved Fluorescence Resonance Energy Transfer \[TR-FRET\] Assays for Biochemical Processes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [10. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [11. Advances in luminescence-based technologies for drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [12. CellTiter-Glo® Luminescent Cell Viability Assay \[promega.com\]](https://www.promega.com)
- [13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [14. creative-diagnostics.com \[creative-diagnostics.com\]](https://www.creative-diagnostics.com)
- [15. Cyclin-dependent kinase - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [16. bmglabtech.com \[bmglabtech.com\]](https://www.bmglabtech.com)
- [17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol \[worldwide.promega.com\]](https://www.worldwide.promega.com)
- [18. selectscience.net \[selectscience.net\]](https://www.selectscience.net)
- [19. drugtargetreview.com \[drugtargetreview.com\]](https://www.drugtargetreview.com)
- [20. Z-factor - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad \[graphpad.com\]](https://www.graphpad.com)
- [22. assay.dev \[assay.dev\]](https://www.assay.dev)
- [23. Z-factors – BIT 479/579 High-throughput Discovery \[htds.wordpress.ncsu.edu\]](https://htds.wordpress.ncsu.edu)
- [24. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [25. cdr.lib.unc.edu \[cdr.lib.unc.edu\]](https://cdr.lib.unc.edu)
- [26. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [27. dispendix.com \[dispendix.com\]](https://www.dispendix.com)
- [28. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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